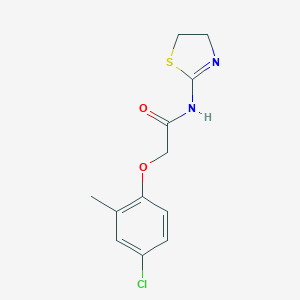
4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is a chemical compound with the molecular formula C12H15N5O2 and a molecular weight of 261.28 g/mol
Vorbereitungsmethoden
The synthesis of 4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves multiple steps. One common synthetic route includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-ethyl-2H-tetrazole-5-amine under suitable conditions to yield the desired benzamide . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or the tetrazole ring can be substituted with other functional groups under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a biological agent with antibacterial, anticancer, and anti-tuberculosis activities.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, including the treatment of infectious diseases and cancer.
Industry: The compound’s unique structure makes it suitable for use in the development of new industrial materials and processes.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid group, allowing the compound to interact with enzymes and receptors in biological systems . This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide can be compared with other tetrazole-containing compounds, such as:
- 4- {2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives : These compounds have similar biological activities but differ in their structural complexity and specific applications .
5-ethoxycarbonyl-1H-tetrazole: This compound also contains a tetrazole ring and an ethoxy group, but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H15N5O2 |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O2/c1-3-17-15-12(14-16-17)13-11(18)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3,(H,13,15,18) |
InChI-Schlüssel |
BSQRIDSAZXOUOE-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
Kanonische SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)






![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B239692.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239705.png)
